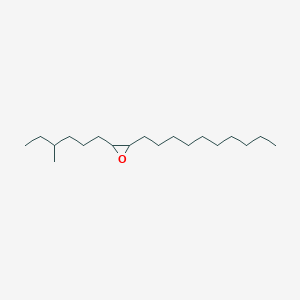![molecular formula C16H17NO B14683607 Phenyl{2-[(propan-2-yl)amino]phenyl}methanone CAS No. 25082-61-5](/img/structure/B14683607.png)
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is an organic compound with a complex structure that includes a phenyl group, an isopropylamino group, and a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl{2-[(propan-2-yl)amino]phenyl}methanone can be achieved through several methods One common approach involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts such as zeolites can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Phenyl{2-[(propan-2-yl)amino]phenyl}methanone exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: Similar in structure but lacks the isopropylamino group.
Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the isopropylamino group.
Acetophenone: Contains a phenyl group attached to a carbonyl group but lacks the isopropylamino group.
Uniqueness
Phenyl{2-[(propan-2-yl)amino]phenyl}methanone is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
25082-61-5 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
phenyl-[2-(propan-2-ylamino)phenyl]methanone |
InChI |
InChI=1S/C16H17NO/c1-12(2)17-15-11-7-6-10-14(15)16(18)13-8-4-3-5-9-13/h3-12,17H,1-2H3 |
Clave InChI |
DGPMXBLZPJPMIH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


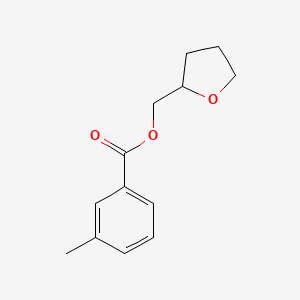
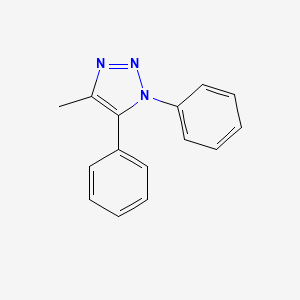
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
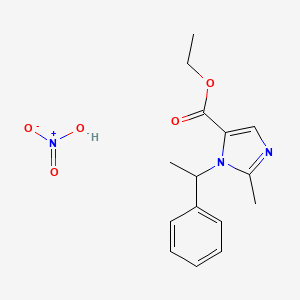
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
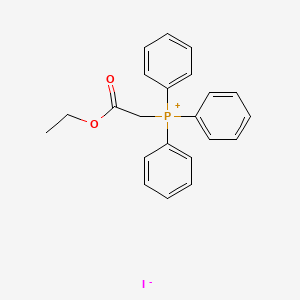
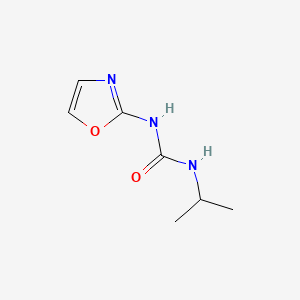
![7-Phenylbicyclo[2.2.1]heptane](/img/structure/B14683574.png)
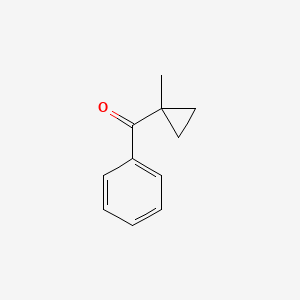
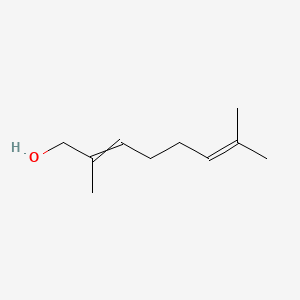
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
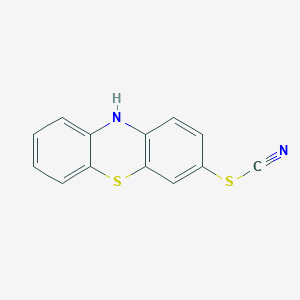
![Trichloro{[2-(chloromethyl)phenyl]methyl}silane](/img/structure/B14683598.png)
